BenchChemオンラインストアへようこそ!

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

α1-adrenoceptor structure-activity relationship chlorophenylpiperazine

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol (CAS 5089-40-7) is a synthetic piperazine derivative belonging to the aryloxypropanolamine chemotype—a class historically associated with β‑adrenoceptor blockade. The molecule incorporates a 2‑chlorophenylpiperazine pharmacophore linked via a secondary alcohol to a 4‑methoxyphenoxy terminus.

Molecular Formula C20H25ClN2O3
Molecular Weight 376.9 g/mol
CAS No. 5089-40-7
Cat. No. B14739312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol
CAS5089-40-7
Molecular FormulaC20H25ClN2O3
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O
InChIInChI=1S/C20H25ClN2O3/c1-25-17-6-8-18(9-7-17)26-15-16(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,16,24H,10-15H2,1H3
InChIKeyNBVXTFYXVRQVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol (CAS 5089-40-7): Aryloxypropanolamine Scaffold for Adrenergic & CNS Research


1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol (CAS 5089-40-7) is a synthetic piperazine derivative belonging to the aryloxypropanolamine chemotype—a class historically associated with β‑adrenoceptor blockade [1]. The molecule incorporates a 2‑chlorophenylpiperazine pharmacophore linked via a secondary alcohol to a 4‑methoxyphenoxy terminus. Piperazine‑based aryloxypropanolamines have been explored for cardiovascular, anxiolytic, and antihypertensive indications [2]. The specific substitution pattern (ortho‑Cl on the phenyl ring, para‑OCH₃ on the phenoxy ring, and a hydroxyl‑bearing propyl linker) distinguishes it from near‑structural analogs that differ in halogen position, methoxy position, or linker oxidation state.

Why Generic Piperazine Aryloxypropanolamines Cannot Substitute for CAS 5089-40-7


Within the 1‑(4‑arylpiperazin‑1‑yl)‑3‑(phenoxy)propan‑2‑ol series, receptor affinity and selectivity are exquisitely sensitive to the position of aryl substituents and the nature of the three‑atom linker. Binding data for chlorophenylpiperazine fragments demonstrate that moving chlorine from the ortho to the para position alters α₁‑adrenoceptor affinity by >10‑fold [1]. Similarly, repositioning the methoxy group from para to ortho on the phenoxy ring modifies steric and hydrogen‑bonding interactions that govern target engagement . Replacing the secondary alcohol linker with a saturated propyl chain eliminates a hydrogen‑bond donor/acceptor that can be critical for β‑adrenoceptor binding [2]. These SAR features mean that CAS 450‑49‑7 (4‑Cl isomer), CAS 5443‑29‑8 (2‑OCH₃ isomer), and CAS 2963‑04‑4 (propyl linker) each present distinct pharmacological profiles and cannot be used interchangeably in assay or in‑vivo protocols designed around CAS 5089‑40‑7.

Quantitative Differentiation Evidence for CAS 5089-40-7 vs. Closest Analogs


Ortho-Chloro vs. Para-Chloro Substitution: α₁-Adrenoceptor Affinity Differential

The 2‑chlorophenyl substituent in CAS 5089‑40‑7 is expected to confer different α₁‑adrenoceptor affinity compared to the 4‑chlorophenyl isomer (CAS 450‑49‑7). Direct binding data for the full compounds are not publicly available; however, the corresponding chlorophenylpiperazine fragments show a 16‑fold difference: 1‑(2‑chlorophenyl)piperazine (oCPP) displays Ki = 710 nM at α₁‑AR, while 1‑(4‑chlorophenyl)piperazine (pCPP) yields Ki = 44 nM at α₁A‑AR [1][2]. This magnitude of difference, driven by ortho‑chlorine steric and electronic effects, is likely to propagate into the full aryloxypropanolamine scaffold [3].

α1-adrenoceptor structure-activity relationship chlorophenylpiperazine

Para-Methoxy vs. Ortho-Methoxy Phenoxy Substitution: Impact on Pharmacological Profile

CAS 5089‑40‑7 carries a 4‑methoxyphenoxy group, whereas its positional isomer CAS 5443‑29‑8 bears a 2‑methoxyphenoxy substituent. The 2‑methoxy isomer has been explicitly described as a therapeutic agent for hypertension and cardiovascular conditions acting via adrenergic blockade . The para‑methoxy arrangement in CAS 5089‑40‑7 alters the spatial orientation of the methoxy oxygen, potentially affecting hydrogen‑bonding interactions with serotonergic (5‑HT) and adrenergic receptor subtypes compared with the ortho‑methoxy form [1]. Although direct comparative Ki values for the full molecules are unavailable, the documented distinct therapeutic annotation of the 2‑methoxy isomer supports that methoxy position is a determinant of biological outcome.

methoxyphenoxy positional isomerism serotonin receptor antihypertensive

Secondary Alcohol Linker vs. Saturated Propyl Chain: Hydrogen-Bonding Capability

CAS 5089‑40‑7 possesses a secondary alcohol (–CHOH–) in the three‑atom linker connecting the piperazine nitrogen to the phenoxy oxygen. The closest propyl‑linked analog, CAS 2963‑04‑4, replaces this hydroxyl with a methylene group. In classical aryloxypropanolamine β‑blockers (e.g., propranolol, pindolol), the β‑hydroxyl group forms a critical hydrogen bond with the receptor, and its removal or oxidation typically reduces β‑adrenoceptor affinity by 10‑ to 100‑fold [1]. The hydroxyl also contributes to polarity (cLogP reduction ≈ 0.5–0.8 log units) that affects solubility and membrane permeability compared with the fully saturated propyl chain [2].

aryloxypropanolamine β-adrenoceptor linker SAR

GABAₐ Receptor Modulation by 2‑Chlorophenylpiperazine: A Distinct CNS Liability Profile

The 2‑chlorophenylpiperazine (oCPP) substructure present in CAS 5089‑40‑7 has been shown to inhibit human α₁β₂γ₂ GABAₐ receptor function with an IC₂₀ value of 46 μM and a maximum inhibition of ~90% at 1 mM [1]. This GABAergic modulation is a mode of action distinct from classical β‑blockade and is not observed for all chlorophenylpiperazine isomers. The 4‑chlorophenyl analog (CAS 450‑49‑7), lacking the ortho‑Cl configuration, may exhibit different GABAₐ receptor activity because the ortho‑chlorine steric effect influences piperazine orientation at the GABAₐ binding site [1]. This adds a CNS‑active dimension to CAS 5089‑40‑7 that is absent or diminished in the para‑chloro comparator.

GABAA receptor chlorophenylpiperazine CNS pharmacology

Optimal Research & Procurement Scenarios for CAS 5089-40-7


Adrenergic Subtype Selectivity Profiling in Cardiovascular Tissues

Given the 16‑fold α₁‑AR affinity differential observed between ortho‑ and para‑chlorophenylpiperazine fragments, CAS 5089‑40‑7 is best deployed as a probe for ortho‑chloro‑specific adrenergic pharmacology in isolated vascular or lower urinary tract tissue assays. Its secondary alcohol linker supports β‑adrenoceptor engagement, making it suitable for comparative studies against CAS 450‑49‑7 (para‑Cl) to dissect the contribution of chlorine position to adrenoceptor subtype selectivity [1].

Structure–Activity Relationship (SAR) Studies in Aryloxypropanolamine Series

CAS 5089‑40‑7 occupies a defined SAR niche: ortho‑Cl on the phenyl ring, para‑OCH₃ on the phenoxy ring, and a hydroxyl‑bearing linker. It allows systematic comparison with CAS 5443‑29‑8 (2‑OCH₃ shift) and CAS 2963‑04‑4 (linker hydroxyl deletion). This triplet forms a rational SAR matrix to quantify the contributions of methoxy position and linker hydrogen‑bonding to receptor binding, functional activity, and pharmacokinetic parameters such as logD₇.₄ [2].

CNS Off‑Target Liability Screening and GABAₐ Receptor Studies

The 2‑chlorophenylpiperazine substructure confers GABAₐ receptor inhibitory activity (IC₂₀ = 46 μM). CAS 5089‑40‑7 therefore serves as a reference compound in CNS safety panels to flag GABAergic off‑target effects in cardiovascular drug candidates. It can be contrasted with the 4‑chlorophenyl analog (CAS 450‑49‑7) to evaluate whether ortho‑Cl substitution drives GABAₐ‑related side effects [3].

Intracranial Pressure Modulation Research

A structurally related compound—1‑(4‑acetamido‑2‑methoxyphenoxy)‑3‑[4‑(2‑chlorophenyl)piperazino]‑2‑propanol—has been patented for reducing increased intracranial pressure [4]. CAS 5089‑40‑7 shares the 2‑chlorophenylpiperazine‑propanol core and may serve as a scaffold for developing next‑generation intracranial pressure modulators, particularly where the 4‑methoxyphenoxy terminus offers divergent physicochemical properties.

Quote Request

Request a Quote for 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.